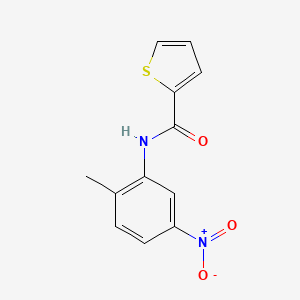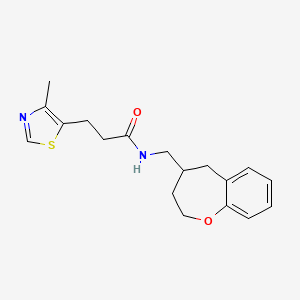
4-isobutyl-N-(2-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isobutyl-N-(2-methylphenyl)benzenesulfonamide, also known as IBMPNS, is a sulfonamide compound that has been extensively studied due to its potential therapeutic applications. IBMPNS is a white crystalline solid that is sparingly soluble in water, but soluble in organic solvents such as chloroform, acetone, and ethanol.
科学的研究の応用
4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.
作用機序
The exact mechanism of action of 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting COX-2, 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has also been shown to reduce fever in animal models of fever. In addition, 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has been shown to inhibit the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.
実験室実験の利点と制限
4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied, so there is a wealth of information available on its properties and potential therapeutic applications. However, 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide also has some limitations. It is sparingly soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are a number of future directions for research on 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide. One area of research could be to investigate its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain. Another area of research could be to investigate its potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis. Finally, research could be done to investigate the safety and efficacy of 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide in humans, which would be necessary before it could be used as a therapeutic agent.
合成法
4-isobutyl-N-(2-methylphenyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-isobutylbenzenesulfonyl chloride with 2-methylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 4-isobutyl-N-(2-methylphenyl)benzenesulfonamide. The yield of this reaction is typically around 70-80%.
特性
IUPAC Name |
N-(2-methylphenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13(2)12-15-8-10-16(11-9-15)21(19,20)18-17-7-5-4-6-14(17)3/h4-11,13,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTXUUPAHCVJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)-4-(2-methylpropyl)benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-6-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]pyridazine](/img/structure/B5682802.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5682817.png)

![9-(cyclopropylmethyl)-1-methyl-4-(2-pyrazinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5682834.png)


![5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5682846.png)
![methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5682854.png)
![9-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5682860.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5682865.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5682867.png)

![N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682877.png)
![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-(9H-purin-6-yl)piperidin-4-amine](/img/structure/B5682890.png)